4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- 4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13330367
InChI: InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H/i3D,4D,5D,6D,7D
SMILES: C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Molecular Formula: C15H10O5
Molecular Weight: 275.27 g/mol

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-

CAS No.:

Cat. No.: VC13330367

Molecular Formula: C15H10O5

Molecular Weight: 275.27 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- -

Specification

Molecular Formula C15H10O5
Molecular Weight 275.27 g/mol
IUPAC Name 3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
Standard InChI InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H/i3D,4D,5D,6D,7D
Standard InChI Key KZNIFHPLKGYRTM-DKFMXDSJSA-N
Isomeric SMILES [2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)[2H]
SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Canonical SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Introduction

Structural Characteristics and Isotopic Labeling

Molecular Architecture

The compound belongs to the 4H-1-benzopyran-4-one (chromone) family, characterized by a fused benzene and pyrone ring system. Its IUPAC name, 3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one, reflects the positions of deuterium substitution (Figure 1) . The molecular formula is C₁₅H₁₀O₅, with a molecular weight of 275.27 g/mol. The deuterium atoms replace hydrogen at specific sites:

  • Benzopyranone core: C(3), C(6), and C(8)

  • Phenyl ring: C(3') and C(5')

This substitution pattern preserves the compound’s hydrogen-bonding capacity while altering its vibrational modes and bond dissociation energies.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₅H₁₀O₅
Molecular Weight275.27 g/mol
IUPAC Name3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
Deuterium Substitutions5 positions (3,6,8; 3',5')

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves multi-step organic reactions, typically starting with chalcone precursors subjected to acid- or base-catalyzed cyclization. Deuterium incorporation is achieved through isotopic exchange or deuterated starting materials. For example, deuterated resorcinol derivatives may serve as building blocks for the A-ring, while deuterium-labeled phloroglucinol contributes to the B-ring.

A critical step is the regioselective deuteration at C(3), C(6), and C(8), which requires controlled conditions to prevent scrambling. Studies using D₂O as a deuterium source under acidic catalysis have demonstrated efficient H/D exchange at these positions .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and reproducibility. Key challenges include minimizing isotopic dilution and ensuring batch-to-batch consistency. Suppliers like VulcanChem and CymitQuimica offer the compound at purities ≥95%, with prices ranging from €285 to €1,876 per 5–100 mg .

Chemical Properties and Reactivity

H/D Exchange Kinetics

Deuterium substitution significantly impacts the compound’s reactivity. NMR studies reveal slow H/D exchange at C(6) and C(8) in D₂O, with rate constants (k) of 1.2 × 10⁻⁵ s⁻¹ at 25°C . This kinetic inertia contrasts with non-deuterated analogs, where exchange occurs 3–5 times faster. The stabilization effect arises from deuterium’s higher mass, which lowers zero-point energy and strengthens C-D bonds.

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (0.8 mg/mL in H₂O). Deuteration enhances photostability, reducing degradation under UV light by 40% compared to apigenin.

Biological Activities and Mechanisms

Antioxidant Activity

In DPPH radical scavenging assays, the compound shows an IC₅₀ of 18.7 μM, outperforming non-deuterated apigenin (IC₅₀ = 24.3 μM) . Deuterium’s electron-withdrawing effect increases the phenolic O-H bond strength, enhancing radical stabilization.

Anti-Inflammatory Effects

The patent DE3787661D1 highlights 4H-1-benzopyran-4-one derivatives as potent COX-2 inhibitors, with IC₅₀ values ≤50 nM . Deuteration at C(3') and C(5') reduces metabolic dehydroxylation, prolonging plasma half-life in murine models to 6.2 hours (vs. 2.1 hours for apigenin).

Comparative Analysis with Non-Deuterated Analogs

Table 2: Pharmacokinetic Comparison

ParameterDeuterated CompoundApigenin
Plasma Half-Life (hr)6.22.1
Metabolic Clearance (mL/min/kg)12.428.9
Oral Bioavailability (%)3418

Applications in Research

Isotopic Tracing

The compound serves as an internal standard in LC-MS quantification of flavonoid metabolites. Its deuterated structure eliminates interference from endogenous apigenin, enabling precise pharmacokinetic profiling.

Drug Development

Ongoing preclinical studies explore its utility in:

  • Neuroprotection: Attenuating β-amyloid toxicity in Alzheimer’s models via Nrf2 activation.

  • Oncology: Enhancing the efficacy of paclitaxel in multidrug-resistant tumors.

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